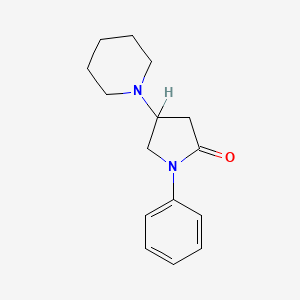
1-Phenyl-4-piperidino-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-piperidino-2-pyrrolidinone is a heterocyclic compound that belongs to the class of pyrrolidinones It features a five-membered lactam ring fused with a piperidine ring and a phenyl group
Vorbereitungsmethoden
The synthesis of 1-Phenyl-4-piperidino-2-pyrrolidinone typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Substitution Reaction: The phenyl group is introduced via a substitution reaction, often using phenyl halides.
Piperidine Introduction: The piperidine ring is incorporated through a nucleophilic substitution reaction, where a piperidine derivative reacts with the intermediate compound.
Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Analyse Chemischer Reaktionen
1-Phenyl-4-piperidino-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-4-piperidino-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its bioactive properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals, contributing to the synthesis of active ingredients.
Wirkmechanismus
The mechanism of action of 1-Phenyl-4-piperidino-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate interaction and subsequent biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-4-piperidino-2-pyrrolidinone can be compared with other similar compounds, such as:
1-Phenyl-2-pyrrolidinone: This compound lacks the piperidine ring, resulting in different biological activities and chemical properties.
4-Phenylpiperidine: This compound lacks the pyrrolidinone ring, leading to variations in its pharmacological profile.
N-Phenylpyrrolidin-2-one: This compound has a similar structure but differs in the position of the phenyl group, affecting its reactivity and biological effects.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse applications and biological activities.
Eigenschaften
CAS-Nummer |
728-53-0 |
|---|---|
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
1-phenyl-4-piperidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O/c18-15-11-14(16-9-5-2-6-10-16)12-17(15)13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2 |
InChI-Schlüssel |
HXYYSKMOHXXOAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2CC(=O)N(C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate](/img/structure/B14171103.png)
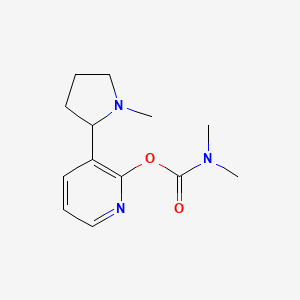
![N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide](/img/structure/B14171115.png)
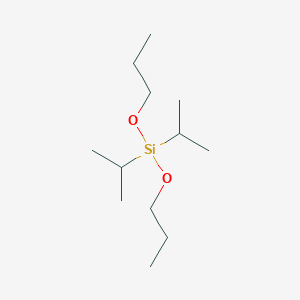
![N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14171130.png)
![2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal](/img/structure/B14171131.png)
![O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine](/img/structure/B14171137.png)
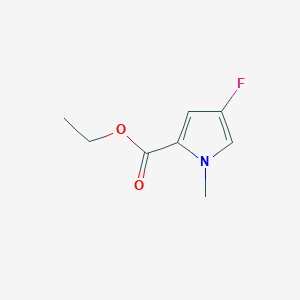
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
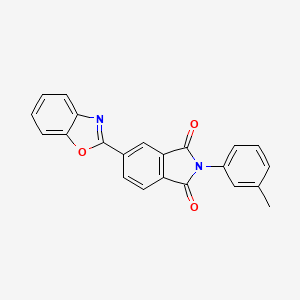
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
